4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazole-5-carboxylic acid and 2,2,2-trifluoroethanol.
Halogenation: The pyrazole ring is halogenated using chlorine gas or a suitable chlorinating agent to introduce the chloro group at the 4-position.
Trifluoroethylation: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where 2,2,2-trifluoroethanol reacts with the halogenated pyrazole under appropriate conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a different pyrazole derivative.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Chlorine-free pyrazole derivatives.
Substitution Products: Pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine: Contains a benzodiazole ring instead of a pyrazole ring.
Uniqueness: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. Its trifluoroethyl group provides unique chemical properties that are not found in similar compounds.
Properties
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-3-1-11-12(2-6(8,9)10)4(3)5(13)14/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEWVLZKODVDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.